molecular formula C15H17NO2 B14570707 4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate CAS No. 61596-32-5

4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate

Cat. No.: B14570707
CAS No.: 61596-32-5
M. Wt: 243.30 g/mol
InChI Key: IAKTXEWZKCNMEE-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate is an organic compound with a complex structure that includes a cyano group, a methyl group, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate typically involves multiple steps. One common method includes the reaction of 4-methylphenyl magnesium bromide with 4-cyano-4-methyl-2-methylidenepentanoic acid chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methylidene group can undergo electrophilic addition. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)benzonitrile
  • 4’-Methyl-2-cyanobiphenyl
  • 2-Cyano-4’-methyl-1,1’-biphenyl

Uniqueness

4-Methylphenyl 4-cyano-4-methyl-2-methylidenepentanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

61596-32-5

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(4-methylphenyl) 4-cyano-4-methyl-2-methylidenepentanoate

InChI

InChI=1S/C15H17NO2/c1-11-5-7-13(8-6-11)18-14(17)12(2)9-15(3,4)10-16/h5-8H,2,9H2,1,3-4H3

InChI Key

IAKTXEWZKCNMEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C(=C)CC(C)(C)C#N

Origin of Product

United States

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